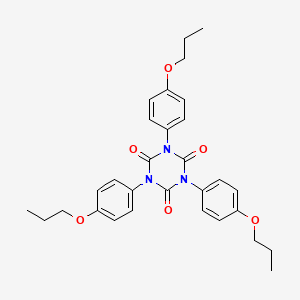
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazinane derivatives, which are characterized by a triazine ring structure with various substituents. The presence of propoxyphenyl groups in this compound enhances its chemical reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 4-propoxyphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The propoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of propoxyphenyl groups enhances its binding affinity to target molecules, making it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-butoxyphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of propoxyphenyl groups, which enhance its chemical reactivity and potential for diverse applications. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in different environments.
Eigenschaften
CAS-Nummer |
138006-24-3 |
|---|---|
Molekularformel |
C30H33N3O6 |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
1,3,5-tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H33N3O6/c1-4-19-37-25-13-7-22(8-14-25)31-28(34)32(23-9-15-26(16-10-23)38-20-5-2)30(36)33(29(31)35)24-11-17-27(18-12-24)39-21-6-3/h7-18H,4-6,19-21H2,1-3H3 |
InChI-Schlüssel |
QEWPCXLAFFONLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OCCC)C4=CC=C(C=C4)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)

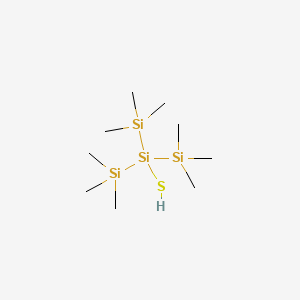
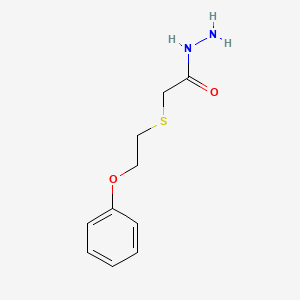
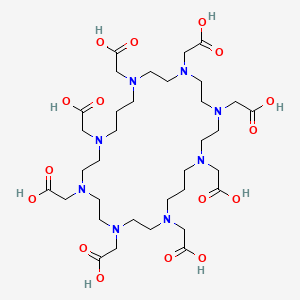
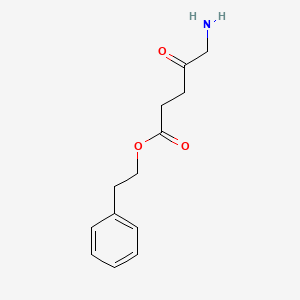
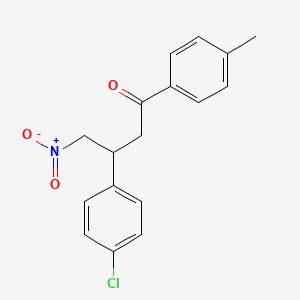
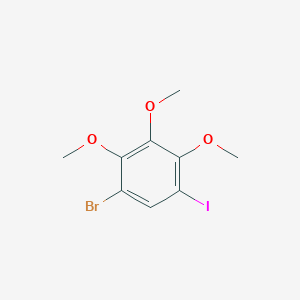
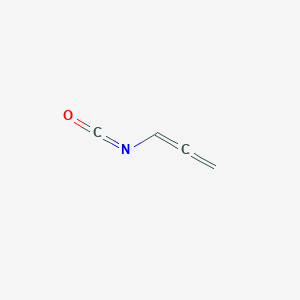
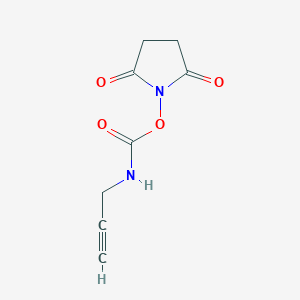
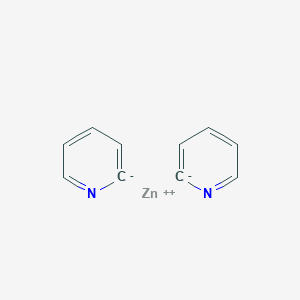
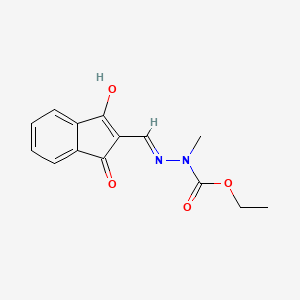
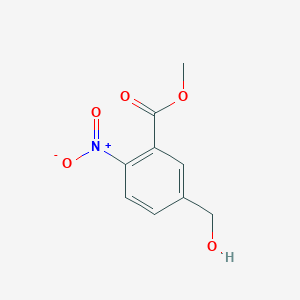
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
